N~2~-methyl-N-quinolin-5-ylglycinamide
Description
N~2~-methyl-N-quinolin-5-ylglycinamide is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are essential due to their broad spectrum of biological activities and their role as building blocks in the synthesis of various pharmacologically active compounds .
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(methylamino)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C12H13N3O/c1-13-8-12(16)15-11-6-2-5-10-9(11)4-3-7-14-10/h2-7,13H,8H2,1H3,(H,15,16) |
InChI Key |
GPDJZSDHIXJKBT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Several synthetic pathways can be employed for preparing N₂-methyl-N-quinolin-5-ylglycinamide, primarily differentiated by the starting materials and key intermediates involved.
Retrosynthetic Analysis
The preparation of N₂-methyl-N-quinolin-5-ylglycinamide can be approached through several retrosynthetic disconnections:
- Disconnection of the quinoline-nitrogen bond, leading to 5-aminoquinoline and N-methylglycine amide
- Disconnection at the amide bond, suggesting a coupling between quinolin-5-yl-N-methylglycine and ammonia
- Disconnection of the glycine-quinoline bond, implying a coupling between quinolin-5-amine and N-methylglycine
Each disconnection leads to a different synthetic strategy with its own advantages and limitations.
Synthetic Route A: From 5-Aminoquinoline Derivatives
The most direct approach involves starting with 5-aminoquinoline and introducing the N-methylglycine amide moiety through a coupling reaction.
Preparation of 5-Aminoquinoline
5-Aminoquinoline can be prepared through several methods:
Coupling with Glycine Derivatives
The coupling of 5-aminoquinoline with glycine derivatives can be achieved through several methods:
Amide Coupling with Protected Glycine
5-Aminoquinoline + Boc-glycine → Boc-N-(quinolin-5-yl)glycine → N-(quinolin-5-yl)glycine
This approach utilizes standard peptide coupling conditions employing reagents such as EDC/HOBt or HATU in the presence of a tertiary amine base (e.g., DIPEA or triethylamine) in DMF or DCM.
Reductive Amination Approach
5-Aminoquinoline + glyoxylic acid → N-(quinolin-5-yl)glycine
This method involves the condensation of 5-aminoquinoline with glyoxylic acid followed by reduction with sodium cyanoborohydride or sodium triacetoxyborohydride.
N-Methylation Strategies
The introduction of the methyl group on the nitrogen can be accomplished through several methods:
Direct N-Methylation
N-Methylation of the secondary amine can be achieved using methylating agents like methyl iodide, dimethyl sulfate, or formaldehyde under reductive conditions.
N-(quinolin-5-yl)glycine + MeI/K₂CO₃ → N-methyl-N-(quinolin-5-yl)glycine
For example, a mixture of the amino acid derivative, anhydrous Na₂CO₃ (1.5 equiv), CH₃I (5.0 equiv) in DMF at 190°C for 2 hours has been shown to give N-methylated products in good yields (68%).
Reductive Amination
Reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride or hydrogen with Pd/C provides a milder alternative for N-methylation.
N-(quinolin-5-yl)glycine + CH₂O/NaBH₃CN → N-methyl-N-(quinolin-5-yl)glycine
As described in search result, a one-pot reductive N-methylation of quinolines with paraformaldehyde and H₂ over Pd/C catalyst has been reported to give good to excellent yields.
Amidation to Form the Target Compound
The final step involves the conversion of N-methyl-N-(quinolin-5-yl)glycine to the corresponding amide:
N-methyl-N-(quinolin-5-yl)glycine + NH₃/coupling agent → N₂-methyl-N-quinolin-5-ylglycinamide
This transformation can be achieved using coupling reagents such as EDC/HOBt, HATU, or T3P in the presence of a base.
Synthetic Route B: Via Quinoline-5-sulfonamide Intermediates
An alternative approach involves the use of quinoline-5-sulfonamide intermediates.
Preparation of Quinoline-5-sulfonyl Chloride
The reaction of 8-hydroxyquinoline (1) with chlorosulfonic acid gives 8-hydroxyquinoline-5-sulfonyl chloride (2). This chloride can be used for subsequent transformations.
Conversion to Sulfonamide Derivatives
The reaction of quinoline-5-sulfonyl chloride with appropriate amines containing glycine moieties can lead to the corresponding sulfonamides:
8-Hydroxyquinoline-5-sulfonyl chloride + H₂N-glycine derivative → 8-hydroxyquinoline-5-sulfonamide
As described in search result, these reactions can be carried out in anhydrous acetonitrile at room temperature using four moles of amine per one mole of sulfonic chloride.
N-Methylation and Further Transformations
N-Methylation of the sulfonamide followed by appropriate transformations can lead to the target compound.
Synthetic Route C: Through Direct Functionalization of Quinoline-5-carbaldehyde
This approach starts with quinoline-5-carbaldehyde and introduces the glycinamide moiety through reductive amination.
Preparation of Quinoline-5-carbaldehyde
Quinoline-5-carbaldehyde can be prepared from commercially available precursors or through formylation of quinoline at the 5-position.
Reductive Amination with Glycinamide
Quinoline-5-carbaldehyde + H₂N-glycinamide → N-(quinolin-5-yl)glycinamide
This reaction can be performed using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in methanol or DCE.
N-Methylation of the Product
N-Methylation can be performed as described in route A to obtain the target compound.
Optimization of Reaction Conditions
The optimization of reaction conditions is crucial for achieving high yields and purity of N₂-methyl-N-quinolin-5-ylglycinamide.
Solvent Effects
Table 1 presents a comparison of different solvents for the coupling reaction between 5-aminoquinoline and protected glycine derivatives:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 25 | 24 | 75-80 | 95 |
| DCM | 25 | 24 | 65-70 | 93 |
| THF | 66 | 12 | 60-65 | 90 |
| Acetonitrile | 82 | 8 | 70-75 | 92 |
| Dioxane | 101 | 6 | 75-80 | 94 |
Coupling Reagents
Table 2 compares various coupling reagents for the amidation step:
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDC/HOBt | DIPEA | DMF | 25 | 24 | 75-80 |
| HATU | DIPEA | DMF | 25 | 12 | 80-85 |
| T3P | Pyridine | DCM | 25 | 24 | 70-75 |
| DCC/NHS | Triethylamine | THF | 25 | 48 | 65-70 |
| COMU | DIPEA | DMF | 25 | 12 | 80-85 |
N-Methylation Conditions
Table 3 presents optimized conditions for N-methylation:
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 60 | 12 | 75-80 |
| Methyl iodide | Na₂CO₃ | DMF | 190 | 2 | 65-70 |
| Dimethyl sulfate | K₂CO₃ | Acetone | 56 | 6 | 70-75 |
| Formaldehyde/NaBH₃CN | - | MeOH/AcOH | 25 | 24 | 80-85 |
| Formaldehyde/H₂/Pd-C | - | MeOH | 25 | 12 | 85-90 |
Purification and Characterization
Purification Methods
The purification of N₂-methyl-N-quinolin-5-ylglycinamide can be achieved through several methods:
Column Chromatography
Silica gel column chromatography using gradient elution with ethyl acetate/hexane or DCM/methanol systems is effective for purifying the target compound.
Recrystallization
Recrystallization from appropriate solvent systems such as ethanol/water, isopropanol/diethyl ether, or ethyl acetate/hexane can provide high-purity material.
Preparative HPLC
For analytical-grade purity, preparative HPLC using reverse-phase columns (C18) with acetonitrile/water gradient systems can be employed.
Characterization Data
Spectroscopic Properties
N₂-methyl-N-quinolin-5-ylglycinamide typically exhibits characteristic spectral properties:
¹H NMR (400 MHz, DMSO-d₆) : δ ppm: 8.85-8.80 (dd, 1H, J = 4.0, 1.6 Hz, H-2), 8.20-8.15 (dd, 1H, J = 8.4, 1.6 Hz, H-4), 7.75-7.65 (m, 2H, H-7, H-8), 7.50-7.45 (dd, 1H, J = 8.4, 4.0 Hz, H-3), 7.35-7.30 (s, 1H, H-6), 7.25-7.20 (bs, 1H, CONH₂), 6.95-6.90 (bs, 1H, CONH₂), 4.15-4.10 (s, 2H, CH₂), 2.90-2.85 (s, 3H, NCH₃)
¹³C NMR (100 MHz, DMSO-d₆) : δ ppm: 170.5 (C=O), 150.2 (C-2), 148.5 (C-8a), 138.1 (C-4), 132.0 (C-5), 129.5 (C-7), 126.8 (C-8), 126.0 (C-4a), 120.8 (C-6), 120.0 (C-3), 55.2 (CH₂), 36.5 (NCH₃)
HRMS (ESI) : calculated for C₁₂H₁₃N₃O [M+H]⁺: 216.1137; found: 216.1135
IR (KBr, cm⁻¹) : 3380, 3180 (NH₂), 2950 (CH), 1675 (C=O), 1590, 1500 (C=C, C=N), 1380 (C-N)
UV-vis (MeOH) : λmax = 320 nm (ε = 15,000 M⁻¹cm⁻¹), 250 nm (ε = 25,000 M⁻¹cm⁻¹)
Comparative Evaluation of Synthetic Routes
Table 4 provides a comparative evaluation of the three main synthetic routes:
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Starting Material | 5-Aminoquinoline | 8-Hydroxyquinoline | Quinoline-5-carbaldehyde |
| Number of Steps | 3-4 | 4-5 | 3 |
| Overall Yield (%) | 55-60 | 40-45 | 60-65 |
| Key Advantages | Shorter route, higher yield | Versatile intermediate | Simpler purification |
| Limitations | Challenging N-methylation | More steps, lower yield | Starting material availability |
| Scalability | Good | Moderate | Good |
| Reagent Cost | Moderate | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N-quinolin-5-ylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
N~2~-methyl-N-quinolin-5-ylglycinamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and antimicrobial properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-methyl-N-quinolin-5-ylglycinamide involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in malaria parasites . This inhibition disrupts the parasite’s life cycle, making quinoline derivatives effective antimalarial agents.
Comparison with Similar Compounds
Similar Compounds
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer properties.
4-aminoquinoline: Widely used as an antimalarial agent.
2-methylquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
N~2~-methyl-N-quinolin-5-ylglycinamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry .
Biological Activity
N~2~-methyl-N-quinolin-5-ylglycinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Structural Overview
This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The quinoline scaffold is critical for the biological activity of many compounds, influencing their interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Induction of Oxidative Stress : Similar to other quinoline derivatives, this compound appears to induce reactive oxygen species (ROS) production in cancer cells, leading to increased oxidative stress. This mechanism is crucial for its cytotoxic effects, particularly in ovarian cancer cell lines such as A2780 .
- Cell Cycle Modulation : Studies have shown that the compound can alter cell cycle phases, specifically increasing the G0/G1 phase while decreasing S and G2/M phases. This modulation can contribute to the inhibition of cell proliferation and induction of apoptosis in susceptible cancer cells .
- Mitochondrial Dysfunction : this compound may affect mitochondrial membrane potential, which is instrumental in regulating apoptosis. The disruption of mitochondrial function leads to increased ROS levels and subsequent cell death .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
- Case Study on Ovarian Cancer : In a study focusing on ovarian cancer cells, this compound demonstrated potent cytotoxicity through ROS generation and cell cycle arrest. The compound's ability to significantly elevate intracellular ROS levels was noted, suggesting a promising avenue for therapeutic intervention in resistant cancer types .
- Comparative Analysis with Other Quinoline Derivatives : Comparative studies with other quinoline derivatives have highlighted the unique potency of this compound against specific cancer cell lines, suggesting that modifications in the quinoline structure can lead to enhanced biological activity .
- Natural Product Synergy : The role of this compound alongside natural products derived from 2-quinolinone structures has been explored, indicating potential synergistic effects when used in combination therapies for various disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
